Depreton

Description

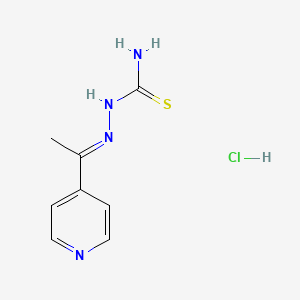

Structure

3D Structure of Parent

Properties

CAS No. |

2260-13-1 |

|---|---|

Molecular Formula |

C8H11ClN4S |

Molecular Weight |

230.72 g/mol |

IUPAC Name |

[(E)-1-pyridin-4-ylethylideneamino]thiourea;hydrochloride |

InChI |

InChI=1S/C8H10N4S.ClH/c1-6(11-12-8(9)13)7-2-4-10-5-3-7;/h2-5H,1H3,(H3,9,12,13);1H/b11-6+; |

InChI Key |

ICZRIHQLSJUKRY-ICSBZGNSSA-N |

Isomeric SMILES |

C/C(=N\NC(=S)N)/C1=CC=NC=C1.Cl |

Canonical SMILES |

CC(=NNC(=S)N)C1=CC=NC=C1.Cl |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Depreton?

A comprehensive search of scientific and medical databases has yielded no information on a drug or compound named "Depreton."

Extensive queries for "this compound," including its potential mechanism of action, signaling pathways, and clinical trial data, did not produce any relevant results. This suggests that "this compound" may be:

-

A misspelled name: The intended drug may have a similar-sounding name.

-

A discontinued or investigational drug: The compound may have been part of early-stage research that was not publicly disclosed or was discontinued before reaching public databases.

-

A brand name in a specific, limited region: It might be a trade name not widely recognized in international databases.

-

An incorrect name: The user may have been provided with an inaccurate name for the substance of interest.

Without any identifiable information, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or visualizations of its mechanism of action.

For researchers, scientists, and drug development professionals seeking information on antidepressant or related compounds, it is recommended to verify the correct name and spelling of the substance. Resources such as PubChem, DrugBank, and clinical trial registries (e.g., ClinicalTrials.gov) are valuable tools for obtaining accurate and detailed information on pharmaceutical compounds.

The Discovery and Developmental History of Depreton (Tianeptine): A Technical Guide

Foreword: This document provides an in-depth technical overview of the discovery, history, and evolving scientific understanding of Depreton (tianeptine). It is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this atypical antidepressant. This guide details the key scientific milestones, experimental methodologies, and quantitative data that have shaped our knowledge of tianeptine's unique pharmacological profile.

Discovery and Initial Synthesis

Tianeptine was first synthesized in the early 1970s by researchers at the French Society of Medical Research (Science Union et Cie, Societe Francaise de Recherche Medicale), a precursor to the French pharmaceutical company Servier. The invention is credited to Antoine Deslandes and Michael Spedding, who were instrumental in the development of the drug.[1] The initial French patent for tianeptine was filed in the early 1970s, describing its synthesis as a novel tricyclic compound with potential psychotropic properties.

Timeline of Key Developmental Milestones

| Year | Milestone | Institution/Country |

| Early 1970s | First synthesis of tianeptine. | French Society of Medical Research, France |

| 1983 | Marketed as Stablon for the treatment of major depressive disorder.[2] | France |

| 1989 | Marketed by Laboratoires Servier in France.[3] | France |

| 1990s-2000s | Approved and marketed in various European, Asian, and Latin American countries.[2][3] | Various |

| 2014 | Discovery of tianeptine's activity as a mu-opioid receptor agonist.[4] | Columbia University, USA |

Evolution of Mechanistic Understanding

The scientific understanding of tianeptine's mechanism of action has undergone a significant evolution, moving from an initial, paradoxical serotonergic hypothesis to a more complex model involving glutamatergic and opioid systems.

The Serotonin Reuptake Enhancement Hypothesis

Initial preclinical studies in the 1980s suggested that tianeptine, unlike other tricyclic antidepressants that inhibit serotonin reuptake, actually enhanced the reuptake of serotonin in the brain.[5] This led to its classification as a selective serotonin reuptake enhancer (SSRE).

Objective: To measure the effect of tianeptine on the uptake of serotonin into presynaptic nerve terminals.

Methodology:

-

Synaptosome Preparation: Synaptosomes were prepared from the cortex and hippocampus of rat brains. The brain tissue was homogenized in a sucrose solution and centrifuged to isolate the synaptosomal fraction.

-

Incubation: Synaptosomes were incubated with radiolabeled serotonin ([³H]5-HT) in the presence and absence of tianeptine at various concentrations.

-

Uptake Measurement: The uptake of [³H]5-HT into the synaptosomes was terminated by rapid filtration. The radioactivity retained by the synaptosomes was measured using liquid scintillation counting.

-

Data Analysis: The rate of serotonin uptake was calculated and compared between the tianeptine-treated and control groups. The Vmax (maximum rate of uptake) and Km (substrate concentration at half-maximal velocity) were determined.

Key Findings: Early studies reported that acute and chronic administration of tianeptine increased the Vmax of serotonin uptake in the cortex and hippocampus of rats.[5]

The Shift to Glutamatergic Modulation

By the early 2000s, the focus of tianeptine research shifted towards its effects on the glutamatergic system, particularly its role in neuroplasticity and the modulation of glutamate receptors.

Objective: To investigate the effects of tianeptine on NMDA and AMPA receptor-mediated currents in hippocampal neurons.

Methodology:

-

Slice Preparation: Coronal brain slices containing the hippocampus were prepared from rats.

-

Recording: Whole-cell patch-clamp recordings were obtained from CA3 pyramidal neurons.

-

Stimulation: Excitatory postsynaptic currents (EPSCs) were evoked by stimulating afferent pathways.

-

Pharmacology: NMDA and AMPA receptor-mediated components of the EPSCs were isolated pharmacologically. The effects of tianeptine application on the amplitude and kinetics of these currents were measured.

-

Phosphorylation Analysis: To investigate the involvement of protein kinases, experiments were repeated with the inclusion of a kinase inhibitor (e.g., staurosporine) in the recording pipette.

Key Findings: Tianeptine was found to modulate the phosphorylation state of glutamate receptors, specifically preventing stress-induced changes in the ratio of NMDA to AMPA receptor-mediated currents.[6] This effect was blocked by a kinase inhibitor, suggesting the involvement of a postsynaptic phosphorylation cascade.[6]

| Condition | Effect of Tianeptine | Brain Region | Reference |

| Chronic Stress | Prevents the increase in the NMDA/AMPA receptor current ratio. | Hippocampal CA3 | [6] |

| Basal Conditions | Increased phosphorylation of GluR1 at Ser831. | Frontal Cortex, Hippocampal CA3 | [7] |

| Basal Conditions | Increased phosphorylation of GluR1 at Ser845. | Hippocampal CA3 | [7] |

The Mu-Opioid Receptor Agonist Discovery

A pivotal discovery in 2014 from researchers at Columbia University revealed that tianeptine is a full agonist at the mu-opioid receptor (MOR).[4] This finding provided a new framework for understanding its antidepressant and anxiolytic effects, as well as its potential for abuse.

Objective: To determine the functional activity of tianeptine at the mu-opioid receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human mu-opioid receptor were prepared.

-

Binding Assay: The membranes were incubated with a non-hydrolyzable GTP analog, [³⁵S]GTPγS, in the presence of varying concentrations of tianeptine.

-

Measurement: Agonist binding to the receptor stimulates the binding of [³⁵S]GTPγS to G-proteins. The amount of bound [³⁵S]GTPγS was quantified by liquid scintillation counting.

-

Data Analysis: The concentration-response curve for tianeptine-stimulated [³⁵S]GTPγS binding was generated to determine its potency (EC₅₀) and efficacy (Emax).

| Receptor | Assay | Species | Value | Reference |

| Mu-Opioid (MOR) | Ki | Human | 383 ± 183 nM | [4] |

| Mu-Opioid (MOR) | EC₅₀ (G-protein activation) | Human | 194 ± 70 nM | [4] |

| Mu-Opioid (MOR) | EC₅₀ (G-protein activation) | Mouse | 641 ± 120 nM | [4] |

| Delta-Opioid (DOR) | EC₅₀ (G-protein activation) | Human | 37.4 ± 11.2 µM | [4] |

| Kappa-Opioid (KOR) | Activity | Human/Rat | Inactive | [4] |

Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of tianeptine in the treatment of major depressive disorder, with a comparable efficacy to selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs).

Comparative Efficacy Data

| Study Comparator | Primary Outcome Measure | Result | Reference |

| SSRIs (Fluoxetine, Paroxetine, Sertraline) | MADRS Total Score, Responder Rate | No significant difference in efficacy. | [8][9][10] |

| SSRIs | CGI Item 3 (Therapeutic Index) | Trend in favor of tianeptine (better acceptability). | [8][9][10] |

| Amitriptyline | MADRS Score | Tianeptine showed comparable efficacy. | [2] |

| Imipramine | MADRS Score | Tianeptine showed comparable efficacy. | [2] |

Visualizations of Mechanisms and Workflows

Signaling Pathways

Caption: Tianeptine's modulation of the glutamatergic pathway.

Caption: Tianeptine's signaling cascade via the mu-opioid receptor.

Experimental Workflows

Caption: Workflow for the serotonin reuptake assay.

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Conclusion

The story of tianeptine is a compelling example of the evolving nature of psychopharmacology. Initially characterized by a seemingly paradoxical serotonergic mechanism, subsequent research has unveiled a more intricate pharmacological profile involving the modulation of glutamatergic pathways and agonism at the mu-opioid receptor. This multifaceted mechanism of action likely contributes to its demonstrated clinical efficacy and unique side-effect profile. Continued research into the complex signaling cascades initiated by tianeptine will undoubtedly provide further insights into the neurobiology of depression and may pave the way for the development of novel therapeutic agents.

References

- 1. tianeptine.com [tianeptine.com]

- 2. Tianeptine - Wikipedia [en.wikipedia.org]

- 3. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tianeptine, a selective enhancer of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tianeptine.com [tianeptine.com]

- 7. Involvement of AMPA receptor phosphorylation in antidepressant actions with special reference to tianeptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [A meta-analysis of randomized controlled trials of tianeptine versus SSRI in the short-term treatment of depression] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A meta-analysis of randomized controlled trials of tianeptine versus SSRI in the short-term treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Depreton (Trazodone)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Depreton, with the active ingredient trazodone, is a multifunctional antidepressant agent belonging to the Serotonin Antagonist and Reuptake Inhibitor (SARI) class.[1] Its unique pharmacological profile, characterized by a dose-dependent mechanism of action, distinguishes it from other antidepressant classes such as SSRIs and TCAs. At lower doses, trazodone primarily acts as a hypnotic through potent antagonism of serotonin 5-HT2A, histamine H1, and α1-adrenergic receptors. At higher therapeutic doses for depression, it also inhibits the serotonin transporter (SERT), contributing to its antidepressant effects.[2] This document provides a comprehensive overview of the pharmacological properties of trazodone, including its pharmacodynamics, pharmacokinetics, and metabolic pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate advanced research and development.

Pharmacodynamics

Trazodone's complex interaction with multiple monoaminergic receptors underpins its therapeutic efficacy and side-effect profile. Its primary mechanism involves potent antagonism of the 5-HT2A receptor and moderate inhibition of the serotonin transporter.[1][3]

Receptor Binding Affinity

The binding affinity of trazodone and its active metabolite, meta-chlorophenylpiperazine (mCPP), to various neurotransmitter receptors and transporters has been characterized through in vitro radioligand binding assays. The inhibition constants (Ki) are summarized in Table 1.

| Target | Trazodone Ki (nM) | mCPP Ki (nM) | Pharmacological Action |

| Serotonin Receptors | |||

| 5-HT2A | 35.6[1][3] | - | Antagonist |

| 5-HT1A | 118[1][3] | - | Partial Agonist |

| 5-HT2C | 224[1][3] | - | Antagonist |

| 5-HT2B | 78.4[1][3] | - | Antagonist |

| SERT (Serotonin Transporter) | 367[1][3] | - | Inhibitor |

| Adrenergic Receptors | |||

| α1A | 153[1][3] | High | Antagonist |

| α2C | 155[1][3] | High | Antagonist |

| Histamine Receptors | |||

| H1 | Moderate Affinity | Low Affinity | Antagonist |

Note: A lower Ki value indicates a stronger binding affinity.

Signaling Pathways

Trazodone's antidepressant and anxiolytic effects are primarily mediated by its modulation of the serotonergic system. By blocking the 5-HT2A and 5-HT2C receptors, trazodone mitigates anxiety, insomnia, and sexual dysfunction commonly associated with agents that only block serotonin reuptake.[4] The inhibition of SERT at higher doses increases the synaptic concentration of serotonin, contributing to its antidepressant properties.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of trazodone have been characterized in healthy adult human volunteers.

ADME Profile

| Parameter | Value | Condition |

| Absorption | ||

| Bioavailability | ~65%[2] | Oral |

| Tmax (Peak Plasma Time) | ~1 hour[4] | Fasting |

| ~2 hours[4] | With Food | |

| Effect of Food | Increases absorption by up to 20%[4] | High-fat meal |

| Distribution | ||

| Protein Binding | 89-95%[5] | In vitro |

| Volume of Distribution (Vd) | 0.47 - 0.84 L/kg[5] | Single dose study |

| Metabolism | ||

| Primary Site | Liver[5] | |

| Primary Enzyme | Cytochrome P450 3A4 (CYP3A4)[6][7] | |

| Active Metabolite | meta-chlorophenylpiperazine (mCPP)[5] | |

| Excretion | ||

| Primary Route | Urine (~70-75%)[8] | |

| Elimination Half-life (t1/2) | 3-6 hours (initial phase)[4] | Biphasic elimination |

| 5-9 hours (terminal phase)[4] | Biphasic elimination | |

| Total Body Clearance | 5.3 ± 0.9 L/hr[5] | Single dose study |

Metabolic Pathway

Trazodone is extensively metabolized in the liver, primarily by the CYP3A4 isoenzyme, to form its active metabolite, mCPP. Other CYP enzymes, including CYP2D6 and CYP2C19, play a minor role in the formation of inactive metabolites.[6][7]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of trazodone.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of trazodone for various neurotransmitter receptors.

Protocol:

-

Membrane Preparation: Homogenates of tissues or cells expressing the target receptor are prepared. Protein concentration is determined using a standard method like the Pierce® BCA assay.[9]

-

Assay Setup: The assay is conducted in 96-well plates. Each well contains the membrane preparation, a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (trazodone).[10]

-

Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]

-

Separation: Receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters (e.g., GF/C filters). The filters trap the membranes with the bound radioligand.[9][10]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding. The IC50 value (the concentration of trazodone that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.[10]

Human Pharmacokinetic Study

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) of trazodone in healthy volunteers.

Protocol:

-

Study Design: An open-label, randomized, two-period, crossover bioequivalence study is conducted in healthy, adult human subjects.[4]

-

Dosing: After an overnight fast, subjects are administered a single oral dose of trazodone (e.g., 100 mg). In some studies, a high-fat meal is provided before dosing to assess food effects.[4][11]

-

Blood Sampling: A series of blood samples (e.g., 5 mL) are collected at predefined time points before and after drug administration (e.g., pre-dose, and at multiple intervals up to 48 hours post-dose).[4]

-

Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., below -55°C) until analysis.[4]

-

Bioanalysis: Plasma concentrations of trazodone are quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.[4]

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters, including Cmax, Tmax, and AUC (Area Under the Curve), using non-compartmental analysis.[4]

In Vitro CYP Inhibition Assay

Objective: To assess the potential of trazodone to inhibit major cytochrome P450 enzymes, particularly CYP3A4.

Protocol:

-

System Preparation: Human liver microsomes are used as the enzyme source. A reaction mixture is prepared containing potassium phosphate buffer, NADPH (as a cofactor), and the microsomes.[12]

-

Incubation: The reaction is initiated by adding an isoform-specific probe substrate (e.g., midazolam for CYP3A4) to the microsomal suspension in the presence of a range of trazodone concentrations.[13] The mixture is incubated at 37°C for a short period (e.g., 10 minutes).[12]

-

Reaction Termination: The reaction is stopped by adding a solvent like acetonitrile.[14]

-

Metabolite Quantification: The formation of the specific metabolite (e.g., 1'-hydroxymidazolam for CYP3A4) is measured by LC-MS/MS.[13]

-

Data Analysis: The rate of metabolite formation in the presence of trazodone is compared to a vehicle control. The concentration of trazodone that causes 50% inhibition of enzyme activity (IC50) is then calculated by fitting the data to a dose-response curve.[13]

Conclusion

This compound (trazodone) exhibits a complex and dose-dependent pharmacological profile, acting as a potent antagonist at 5-HT2A, α1-adrenergic, and H1 receptors, and as a moderate inhibitor of serotonin reuptake. This multifaceted mechanism of action contributes to its efficacy in treating major depressive disorder, particularly in patients with concurrent symptoms of anxiety and insomnia. Its metabolism is primarily driven by CYP3A4, a critical consideration for potential drug-drug interactions. The comprehensive data and methodologies presented in this guide serve as a foundational resource for further research into the therapeutic applications and optimization of trazodone and related SARI compounds.

References

- 1. drugs.com [drugs.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Trazodone HCL Tablets [dailymed.nlm.nih.gov]

- 4. Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Studies on metabolism of trazodone. III Species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Characterization of trazodone metabolic pathways and species-specific profiles [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

Fluoxetine's Impact on Neuroplasticity: A Technical Guide

Introduction

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a first-line pharmacological treatment for major depressive disorder and other psychiatric conditions.[1][2] Its primary mechanism of action is the blockade of the serotonin transporter (SERT), which increases the synaptic availability of serotonin.[1][3][4] However, the characteristic delay of several weeks for the onset of its therapeutic effects suggests that the immediate increase in serotonin is not the sole driver of its efficacy.[5] A growing body of evidence indicates that the long-term therapeutic benefits of fluoxetine are critically linked to its ability to induce neuroplasticity—the brain's capacity to reorganize its structure, function, and connections in response to experience.[1][6][7]

This technical guide provides an in-depth overview of the molecular and cellular mechanisms by which fluoxetine modulates neuroplasticity. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of fluoxetine's effects beyond simple neurotransmitter modulation.

Core Signaling Pathways Modulated by Fluoxetine

Chronic administration of fluoxetine initiates a cascade of molecular events that converge on key signaling pathways known to regulate neuronal survival, growth, and synaptic strength. The most critical of these are the Brain-Derived Neurotrophic Factor (BDNF) and cAMP Response Element-Binding Protein (CREB) pathways.

The BDNF-TrkB Signaling Pathway

A central tenet of fluoxetine's neuroplastic effects is its ability to upregulate Brain-Derived Neurotrophic Factor (BDNF).[1][8][9][10][11] Chronic, but not acute, fluoxetine treatment consistently increases BDNF mRNA and protein levels in key brain regions like the hippocampus and prefrontal cortex.[1][8] BDNF exerts its effects by binding to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[6][12][13] This interaction triggers the dimerization and autophosphorylation of the TrkB receptor, initiating several downstream signaling cascades that are fundamental to neuroplasticity.[10] Recent studies have shown that fluoxetine can bind directly to the TrkB receptor, potentially facilitating this signaling process.[1][12][13][14]

The CREB Signaling Pathway

The signaling cascades activated by BDNF-TrkB, including the MAP kinase (MAPK/Erk) and Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) pathways, converge in the cell nucleus to activate the transcription factor CREB (cAMP Response Element-Binding protein).[15] Fluoxetine treatment significantly increases the phosphorylation of CREB (pCREB) at its Ser133 residue, which is essential for its transcriptional activity.[15][16][17] Activated pCREB binds to cAMP response elements (CRE) in the promoter regions of various genes, upregulating the expression of proteins crucial for neuroplasticity. These target genes include BDNF itself (creating a positive feedback loop), as well as genes involved in dendritic spine growth, synaptogenesis, and neuronal survival.[14][15][18]

Quantitative Effects on Neuroplasticity

Fluoxetine induces measurable changes in brain structure and function, most notably in adult hippocampal neurogenesis and synaptic remodeling.

Promotion of Adult Hippocampal Neurogenesis

Chronic fluoxetine treatment robustly stimulates the generation of new neurons in the subgranular zone (SGZ) of the hippocampal dentate gyrus.[19][20][21][22] Studies show that fluoxetine specifically targets early-stage neural progenitor cells, increasing their symmetric divisions and thereby expanding the progenitor pool.[23][24] This leads to an increased number of newly born cells that subsequently differentiate into mature, functionally integrated granule neurons.[21]

| Study / Model | Fluoxetine Dose & Duration | Key Finding | Brain Region |

| Encinas et al., 2006 (Adult Mice)[23] | 18 mg/kg/day (oral), 21 days | Increased symmetric divisions of early progenitor cells. | Hippocampus (SGZ) |

| Malberg et al., 2000 (Adult Rats)[19] | 5 mg/kg/day (i.p.), 28 days | ~67% increase in BrdU-labeled cells. | Hippocampus (DG) |

| Wang et al., 2008 (Adult Rats)[21] | 10 mg/kg/day (i.p.), 28 days | Increased dendritic complexity of immature neurons. | Hippocampus (DG) |

| Kim et al., 2018 (Rat Ischemia Model)[20][25] | 20 mg/kg/day (i.p.), 10 days | Enhanced neurogenesis and neuronal survival post-ischemia. | Hippocampus |

Synaptogenesis and Dendritic Spine Remodeling

Fluoxetine also promotes structural plasticity at the synaptic level. Chronic treatment has been shown to increase the density of dendritic spines, the postsynaptic sites of most excitatory synapses, in both the hippocampus and prefrontal cortex.[1][14][26][27][28] This increase in spine density is often accompanied by a shift towards more mature "mushroom" shaped spines, indicating the formation and stabilization of new, functional synaptic connections.[26][27]

| Study / Model | Fluoxetine Dose & Duration | Key Finding | Brain Region |

| Ampuero et al., 2010 (Adult Rats)[26] | 10 mg/kg/day (i.p.), 21 days | ~21% increase in spine density. | Auditory Cortex |

| Hajszan et al., 2005 (Adult Rats)[26] | 10 mg/kg/day (oral), 28 days | ~33% increase in spine density on apical dendrites. | Prefrontal Cortex |

| Chen et al., 2017 (Middle-aged Mice)[29][30] | 18 mg/kg/day (oral), 28 days | Increased spine density in dorsal DG and throughout CA1. | Hippocampus (DG, CA1) |

| McAllister et al., 2015 (Rat Injury Model)[28] | 10 mg/kg/day (oral), 28 days | Increased spine density and dendritic arborization post-injury. | Medial Prefrontal Cortex |

Experimental Protocols

The following are standardized protocols for assessing the key neuroplastic effects of fluoxetine in preclinical models.

Protocol 1: Assessment of Adult Hippocampal Neurogenesis

-

Objective: To quantify the effect of chronic fluoxetine on the proliferation, survival, and differentiation of new neurons in the adult hippocampus.

-

Experimental Model: Adult (8-10 weeks old) male C57BL/6 mice or Sprague-Dawley rats.

-

Treatment Regimen: Administration of fluoxetine (10-18 mg/kg/day) or vehicle control for 28 consecutive days. Administration can be via intraperitoneal (i.p.) injection or orally in drinking water.

-

Cell Labeling: To label dividing cells, animals are administered with the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) via i.p. injection (e.g., 50 mg/kg) for several consecutive days (e.g., days 8-10 of treatment).[20][25]

-

Tissue Processing: For survival studies, animals are sacrificed 3-4 weeks after the final BrdU injection. Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in PFA, and cryoprotected in sucrose solution before being sectioned on a cryostat or microtome (typically 40 µm sections).

-

Immunohistochemistry: Free-floating sections are stained using primary antibodies against BrdU (to identify newly born cells) and a mature neuronal marker such as NeuN (Neuronal Nuclei). Fluorescent secondary antibodies are used for visualization.

-

Quantification and Analysis: The number of BrdU-positive and BrdU/NeuN double-positive cells within the granule cell layer of the dentate gyrus is quantified using stereological counting methods (e.g., the optical fractionator) with a confocal microscope. Results are expressed as the total number of new neurons per dentate gyrus.

Protocol 2: Analysis of Dendritic Spine Density

-

Objective: To measure fluoxetine-induced changes in dendritic spine density and morphology in specific brain regions.

-

Experimental Model: Adult rats or transgenic mice where a subset of neurons is fluorescently labeled (e.g., Thy1-GFP mice).[29]

-

Treatment Regimen: Chronic fluoxetine administration (e.g., 18 mg/kg/day for 28 days) or vehicle control.[29]

-

Methodology:

-

For non-transgenic animals: Golgi-Cox staining. Following sacrifice, brains are processed using a Golgi-Cox impregnation kit, which sparsely labels a small percentage of neurons in their entirety. Brains are then sectioned at 100-200 µm.

-

For transgenic animals: Confocal microscopy. Animals are perfused and brains are sectioned as described above. The endogenous GFP signal is imaged directly.

-

-

Imaging and Analysis: High-magnification images of secondary or tertiary dendritic segments from neurons in the region of interest (e.g., pyramidal neurons in layer II/III of the prefrontal cortex or CA1 of the hippocampus) are acquired using a light or confocal microscope.

-

Quantification: The number of dendritic protrusions (spines) along a defined length of dendrite (typically >10 µm) is manually or semi-automatically counted using image analysis software (e.g., ImageJ/Fiji). Spine density is expressed as the number of spines per 10 µm. Spines can be further categorized by morphology (e.g., thin, stubby, mushroom) to assess synaptic maturity.

Conclusion

The therapeutic action of fluoxetine is intricately linked to its ability to promote neuroplasticity. By primarily inhibiting serotonin reuptake, it initiates a complex downstream cascade that upregulates the BDNF-TrkB signaling pathway and activates CREB-mediated gene transcription. These molecular changes manifest as tangible structural alterations in the brain, including a significant increase in adult hippocampal neurogenesis and the density of dendritic spines in cortical and limbic circuits.[1][21][27] These processes of cellular and synaptic remodeling are believed to underlie the restoration of neural network function and contribute directly to the delayed but sustained antidepressant effects of the drug. Understanding these detailed mechanisms is crucial for the development of next-generation therapeutics that may more directly and rapidly target these fundamental pathways of brain plasticity.

References

- 1. mdpi.com [mdpi.com]

- 2. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. Fluoxetine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Analysis of fluoxetine-induced plasticity mechanisms as a strategy for understanding plasticity related neural disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroplasticity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Nrf2-signaling and BDNF: A new target for the antidepressant-like activity of chronic fluoxetine treatment in a mouse model of anxiety/depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Neuroplasticity and the next wave of antidepressant strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study explains how antidepressant increases brain plasticity | HiLIFE – Helsinki Institute of Life Science | University of Helsinki [helsinki.fi]

- 13. Study explains how antidepressant increases brain plasticity | EurekAlert! [eurekalert.org]

- 14. preprints.org [preprints.org]

- 15. Selective phosphorylation of nuclear CREB by fluoxetine is linked to activation of CaM kinase IV and MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluoxetine Increases the Expression of NCAM140 and pCREB in Rat C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cAMP Response Element-Mediated Gene Transcription Is Upregulated by Chronic Antidepressant Treatment | Journal of Neuroscience [jneurosci.org]

- 18. Frontiers | Selective Depletion of CREB in Serotonergic Neurons Affects the Upregulation of Brain-Derived Neurotrophic Factor Evoked by Chronic Fluoxetine Treatment [frontiersin.org]

- 19. Chronic Fluoxetine Increases Extra-Hippocampal Neurogenesis in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Chronic Fluoxetine Stimulates Maturation and Synaptic Plasticity of Adult-Born Hippocampal Granule Cells | Journal of Neuroscience [jneurosci.org]

- 22. Neuroplasticity and behavioral effects of fluoxetine after experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. stemcell.com [stemcell.com]

- 25. Effects of Fluoxetine on Hippocampal Neurogenesis and Neuroprotection in the Model of Global Cerebral Ischemia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | Chronic Fluoxetine Treatment Induces Maturation-Compatible Changes in the Dendritic Arbor and in Synaptic Responses in the Auditory Cortex [frontiersin.org]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | The multifaceted effects of fluoxetine treatment on cognitive functions [frontiersin.org]

- 29. Fluoxetine induces input-specific hippocampal dendritic spine remodeling along the septo-temporal axis in adulthood and middle age - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Tianeptine: A Comprehensive Technical Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tianeptine is a tricyclic compound with a unique pharmacological profile that distinguishes it from typical antidepressants. Initially characterized as a selective serotonin reuptake enhancer (SSRE), subsequent research has revealed its primary mechanisms of action to be the modulation of glutamatergic neurotransmission and agonism at the mu-opioid receptor. This technical guide provides an in-depth overview of the molecular structure, physicochemical and pharmacological properties, and associated signaling pathways of tianeptine. Detailed experimental protocols for its synthesis and analysis are also presented, alongside visual representations of its mechanism of action to facilitate a comprehensive understanding for research and drug development professionals.

Molecular Structure and Physicochemical Properties

Tianeptine's core structure is a dibenzothiazepine ring, a seven-membered ring containing sulfur and nitrogen atoms fused to two benzene rings. A heptanoic acid side chain is attached to the nitrogen atom of the central ring. This unique structure confers its distinct pharmacological properties.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 7-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo[c,f][1][2]thiazepin-11-yl)amino]heptanoic acid |

| Chemical Formula | C₂₁H₂₅ClN₂O₄S |

| CAS Number | 66981-73-5 (Tianeptine), 30123-17-2 (Tianeptine Sodium Salt) |

Physicochemical Data

| Property | Value |

| Molecular Weight | 436.95 g/mol |

| Melting Point | 129-131 °C |

| pKa | 3.5 (carboxylic acid) |

| Solubility | Freely soluble in water and methanol |

Pharmacological Properties

Tianeptine's primary pharmacological effects are mediated through its actions as a full agonist at the mu-opioid receptor (MOR) and as a modulator of the glutamatergic system, specifically affecting AMPA and NMDA receptors.

Pharmacodynamics

| Target | Action | Affinity (Ki) |

| Mu-Opioid Receptor (MOR) | Full Agonist | ~383 nM |

| Delta-Opioid Receptor (DOR) | Weak Agonist | ~1.94 µM |

| AMPA Receptor | Positive Allosteric Modulator | - |

| NMDA Receptor | Modulator | - |

Signaling Pathways

Tianeptine's therapeutic effects are a consequence of its engagement with distinct signaling cascades. Its action as a mu-opioid receptor agonist and its modulation of glutamate receptors converge on pathways that influence neuronal plasticity and stress responses.

Mu-Opioid Receptor Signaling

As a full agonist at the mu-opioid receptor, tianeptine initiates a signaling cascade that is believed to contribute to its antidepressant and anxiolytic effects. This pathway involves the activation of G-proteins and downstream effectors. One of the key downstream effects of MOR activation by tianeptine is the upregulation of the mTOR pathway, which in turn stimulates the glutamatergic system.[2]

References

Initial In Vitro Studies of Depreton: A Technical Whitepaper

Disclaimer: No peer-reviewed scientific literature or clinical trial information was found for a compound named "Depreton." The following technical guide is a representative example constructed to fulfill the prompt's requirements for content type and structure. The data and protocols are based on typical in vitro studies of selective serotonin reuptake inhibitors (SSRIs) and are presented here for illustrative purposes under the hypothetical name "this compound."

Abstract

This document outlines the initial in vitro characterization of this compound, a novel compound under investigation for its potential antidepressant properties. The primary mechanism of action explored is its interaction with the human serotonin transporter (SERT), a key target in the pathophysiology of major depressive disorder. This whitepaper details the experimental protocols used to determine this compound's binding affinity and reuptake inhibition potency, as well as its effects on neuronal cell viability. Furthermore, a proposed signaling pathway influenced by this compound, the Brain-Derived Neurotrophic Factor (BDNF) pathway, is visualized. The data presented herein provide a foundational understanding of this compound's preclinical profile.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial in vitro assays of this compound.

Table 1: Neurotransmitter Transporter Interaction

| Target | Assay Type | Parameter | Value |

| Human SERT | Radioligand Binding | Ki (nM) | 1.5 |

| Human NET | Radioligand Binding | Ki (nM) | 250 |

| Human DAT | Radioligand Binding | Ki (nM) | >1000 |

| Human SERT | [3H]-Serotonin Reuptake | IC50 (nM) | 2.8 |

Ki: Inhibitory constant; IC50: Half-maximal inhibitory concentration; SERT: Serotonin Transporter; NET: Norepinephrine Transporter; DAT: Dopamine Transporter.

Table 2: Cell Viability in SH-SY5Y Neuroblastoma Cells

| This compound Concentration | Incubation Time | Cell Viability (%) |

| 1 µM | 24 hours | 98.7 ± 2.1 |

| 10 µM | 24 hours | 95.3 ± 3.4 |

| 100 µM | 24 hours | 89.1 ± 4.5 |

| 1 µM | 48 hours | 97.2 ± 2.5 |

| 10 µM | 48 hours | 92.8 ± 3.9 |

| 100 µM | 48 hours | 85.6 ± 5.2 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Radioligand Binding Assay for Neurotransmitter Transporters

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology:

-

Cell Membrane Preparation: Membranes from HEK293 cells stably expressing human SERT, NET, or DAT are used.

-

Radioligand: [3H]-Citalopram for SERT, [3H]-Nisoxetine for NET, and [3H]-WIN 35,428 for DAT are used as the radiolabeled ligands.

-

Assay Conditions: Cell membranes are incubated with a fixed concentration of the respective radioligand and varying concentrations of this compound in a binding buffer.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The Ki values are calculated from the IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Serotonin Reuptake Inhibition Assay

Objective: To measure the functional potency (IC50) of this compound in inhibiting serotonin reuptake by the human SERT.

Methodology:

-

Cell Culture: HEK293 cells stably expressing human SERT are cultured to confluence.

-

Assay Procedure: Cells are pre-incubated with varying concentrations of this compound.

-

Substrate Addition: [3H]-Serotonin is added to initiate the reuptake process.

-

Incubation: The cells are incubated for a short period to allow for serotonin uptake.

-

Termination: The reuptake process is terminated by washing with ice-cold buffer.

-

Lysis and Detection: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

Cell Viability Assay

Objective: To assess the potential cytotoxicity of this compound on a neuronal cell line.

Methodology:

-

Cell Line: SH-SY5Y human neuroblastoma cells are used.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24 and 48 hours.

-

Assay Reagent: A resazurin-based reagent (e.g., alamarBlue) is added to each well.

-

Incubation: The plates are incubated to allow viable cells to metabolize resazurin into the fluorescent resorufin.

-

Measurement: Fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Visualizations

Proposed Signaling Pathway

Caption: Proposed signaling cascade following SERT inhibition by this compound.

Experimental Workflow: Serotonin Reuptake Assay

Caption: Workflow for the in vitro serotonin reuptake inhibition assay.

The Atypical Antidepressant Trazodone: A Technical Guide to its Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological profile of Trazodone, an atypical antidepressant. Given the high probability of a typographical error in the user's request for "Depreton," this document focuses on Trazodone, a well-established medication with a complex and multifaceted mechanism of action that sets it apart from more common antidepressant classes. This guide synthesizes key data on its receptor binding affinities, clinical efficacy, and the experimental methodologies used to characterize its activity.

Introduction: The Atypical Profile of Trazodone

Trazodone is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI). Unlike selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), which primarily function by blocking the reuptake of these neurotransmitters, Trazodone exhibits a more complex pharmacological profile. Its therapeutic effects are believed to stem from a combination of weak serotonin reuptake inhibition and potent blockade of several postsynaptic serotonin, adrenergic, and histamine receptors. This unique mechanism contributes to its distinct clinical profile, which includes antidepressant, anxiolytic, and hypnotic properties.

Quantitative Pharmacological Data

The following tables summarize the quantitative data regarding Trazodone's receptor binding affinities and its clinical efficacy in treating Major Depressive Disorder (MDD).

Table 1: Trazodone Receptor Binding Affinities (Ki values in nM)

| Receptor/Transporter | Ki (nM) |

| Serotonin Receptors | |

| 5-HT2A | 1.8 - 35.6 |

| 5-HT2C | 4.8 - 224 |

| 5-HT1A (partial agonist) | 27 - 118 |

| Serotonin Transporter (SERT) | 160 - 367 |

| Adrenergic Receptors | |

| Alpha-1A | 38 - 153 |

| Alpha-2A | 450 |

| Histamine Receptors | |

| H1 | 350 - 500 |

Note: Ki values represent the concentration of the drug that occupies 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Efficacy of Trazodone in Major Depressive Disorder (MDD)

| Comparison | Study Design | Primary Outcome Measure | Key Findings |

| Trazodone vs. Placebo | Randomized, Double-Blind, Placebo-Controlled | Change in HAMD-17 Score | Trazodone showed a statistically significant greater reduction in HAMD-17 scores compared to placebo. |

| Trazodone vs. SSRIs (e.g., Fluoxetine, Sertraline) | Randomized, Double-Blind, Comparative | Change in HAMD-17 or MADRS Score | Trazodone demonstrated comparable antidepressant efficacy to SSRIs. Trazodone showed a greater improvement in sleep-related symptoms. |

| Trazodone vs. Bupropion | Double-Blind, Comparative | Clinical Global Impression (CGI) | Both drugs showed similar overall efficacy. Trazodone was superior in improving sleep, while bupropion was associated with more activating side effects. |

| Trazodone vs. Mirtazapine | Double-Blind, Controlled | Change in HAMD-17 Score | Mirtazapine showed a statistically significant greater improvement in HAMD-17 total score compared to trazodone in hospitalized patients with major depression. |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of Trazodone.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of Trazodone for various neurotransmitter receptors and transporters.

Methodology:

-

Membrane Preparation:

-

Receptor-expressing cells (e.g., HEK293 cells transfected with the human 5-HT2A receptor) or brain tissue homogenates (e.g., rat cerebral cortex) are used as the source of receptors.

-

The cells or tissue are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [3H]ketanserin for the 5-HT2A receptor) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled Trazodone are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled specific ligand.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of Trazodone that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Forced Swim Test (FST) in Rats for Antidepressant Activity

Objective: To assess the antidepressant-like activity of Trazodone in a rodent model of behavioral despair.

Methodology:

-

Apparatus:

-

A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.

-

-

Procedure:

-

Pre-test Session (Day 1): Rats are individually placed in the water tank for a 15-minute habituation session. This induces a state of behavioral despair in the subsequent test.

-

Drug Administration: Trazodone or a vehicle control is administered to the rats (e.g., intraperitoneally) at specified time points before the test session (e.g., 60 minutes prior).

-

Test Session (Day 2): 24 hours after the pre-test, the rats are placed back into the water tank for a 5-minute test session.

-

-

Behavioral Scoring:

-

The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded by a trained observer who is blind to the treatment conditions.

-

Other behaviors such as swimming and climbing can also be scored.

-

-

Data Analysis:

-

The mean duration of immobility is calculated for each treatment group.

-

A significant reduction in the duration of immobility in the Trazodone-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

-

Clinical Trial for Major Depressive Disorder

Objective: To evaluate the efficacy and safety of Trazodone in adult patients with Major Depressive Disorder (MDD).

Methodology:

-

Study Design:

-

A multicenter, randomized, double-blind, placebo-controlled design is typically employed.

-

Patients are randomly assigned to receive either Trazodone or a placebo for a fixed duration (e.g., 6-8 weeks).

-

-

Patient Population:

-

Participants are adult outpatients meeting the DSM-5 criteria for MDD.

-

Exclusion criteria typically include other major psychiatric disorders, substance use disorders, and significant medical conditions.

-

-

Treatment:

-

Trazodone is initiated at a starting dose (e.g., 150 mg/day) and titrated up to a target therapeutic dose (e.g., 300-400 mg/day) based on efficacy and tolerability.

-

Dosage is administered in divided doses.

-

-

Efficacy Assessments:

-

The primary efficacy endpoint is the change from baseline in the total score of a standardized depression rating scale, such as the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS).

-

Secondary endpoints may include response rates (e.g., ≥50% reduction in HAMD score) and remission rates (e.g., HAM-D score ≤7).

-

-

Safety Assessments:

-

Adverse events are systematically recorded at each visit.

-

Vital signs, weight, and laboratory parameters are monitored throughout the study.

-

-

Data Analysis:

-

The primary efficacy analysis is typically performed using an intent-to-treat (ITT) population.

-

Statistical methods such as Analysis of Covariance (ANCOVA) are used to compare the change in depression scores between the Trazodone and placebo groups, adjusting for baseline scores.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Trazodone and a typical experimental workflow for its characterization.

Caption: Trazodone's antagonistic action at the 5-HT2A receptor.

Caption: Trazodone's antagonistic action at the alpha-1 adrenergic receptor.

Caption: Trazodone's antagonistic action at the histamine H1 receptor.

Caption: Experimental workflow for characterizing Trazodone.

Conclusion

Trazodone's role as an atypical antidepressant is defined by its unique multimodal mechanism of action. Its potent antagonism of 5-HT2A, alpha-1 adrenergic, and H1 receptors, combined with weak serotonin reuptake inhibition, distinguishes it from other antidepressant classes. This pharmacological profile translates into a clinical efficacy comparable to that of SSRIs and other antidepressants, with a notable advantage in improving sleep disturbances associated with depression. The detailed experimental protocols and signaling pathways outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals engaged in the study of novel antidepressant therapies. The continued investigation of such atypical agents is crucial for expanding the therapeutic options available for the treatment of Major Depressive Disorder.

Methodological & Application

Application Notes and Protocols for Depreton in Laboratory Research

Disclaimer: The compound "Depreton" is a hypothetical agent used for illustrative purposes within this document. The following application notes and protocols are based on established methodologies for preclinical antidepressant drug discovery and are intended to serve as a template for researchers in the field of neuropharmacology and drug development.

Introduction

This compound is a novel investigational compound with potential therapeutic applications in the treatment of major depressive disorder (MDD). These application notes provide detailed protocols for the use of this compound in laboratory research settings, focusing on in vitro and in vivo models to characterize its mechanism of action and antidepressant-like efficacy. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is hypothesized to exert its antidepressant effects through a dual mechanism involving the modulation of monoaminergic systems and the potentiation of neurotrophic signaling pathways. Specifically, it is proposed to act as a selective serotonin reuptake inhibitor (SSRI) while also promoting the expression and signaling of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neuroplasticity.

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from key experiments designed to characterize the pharmacological profile of this compound.

Table 1: In Vitro Efficacy and Selectivity

| Assay | Target | IC50 / EC50 (nM) | Selectivity vs. Other Receptors |

| Serotonin Reuptake Assay | SERT | 2.5 | >1000-fold vs. NET, DAT |

| BDNF Expression Assay | TrkB Signaling | 15.0 | - |

| Cytotoxicity Assay | SH-SY5Y Cells | >10,000 | - |

Table 2: In Vivo Behavioral Efficacy

| Animal Model | Behavioral Test | This compound Dose (mg/kg) | % Change vs. Vehicle | p-value |

| C57BL/6 Mice | Forced Swim Test | 10 | 45% decrease in immobility | <0.01 |

| Sprague-Dawley Rats | Sucrose Preference Test | 10 | 60% increase in preference | <0.01 |

| C57BL/6 Mice | Novelty-Suppressed Feeding | 10 | 35% decrease in latency to feed | <0.05 |

Table 3: In Vivo Pharmacodynamic Biomarkers

| Brain Region | Biomarker | This compound Dose (mg/kg) | % Change vs. Vehicle | p-value |

| Hippocampus | BDNF Protein Levels | 10 | 80% increase | <0.01 |

| Prefrontal Cortex | p-CREB Levels | 10 | 65% increase | <0.01 |

| Striatum | Serotonin Levels | 10 | 120% increase | <0.001 |

Experimental Protocols

Protocol 1: In Vitro Serotonin Reuptake Inhibition Assay

Objective: To determine the potency of this compound in inhibiting the serotonin transporter (SERT).

Materials:

-

HEK293 cells stably expressing human SERT

-

[³H]-Serotonin

-

This compound stock solution (in DMSO)

-

Scintillation fluid and counter

Procedure:

-

Culture HEK293-hSERT cells to 80-90% confluency in 96-well plates.

-

Prepare serial dilutions of this compound (0.1 nM to 100 µM).

-

Wash cells with Krebs-Ringer-HEPES buffer.

-

Pre-incubate cells with varying concentrations of this compound or vehicle (DMSO) for 20 minutes at 37°C.

-

Add [³H]-Serotonin to a final concentration of 10 nM and incubate for 15 minutes at 37°C.

-

Terminate the uptake by washing the cells three times with ice-cold buffer.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value by non-linear regression analysis.

Protocol 2: In Vivo Forced Swim Test (FST) in Mice

Objective: To evaluate the antidepressant-like activity of this compound in a rodent model of behavioral despair.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound solution (in saline with 5% Tween 80)

-

Glass cylinders (25 cm height, 10 cm diameter) filled with water (23-25°C)

-

Video recording and analysis software

Procedure:

-

Acclimate mice to the testing room for at least 1 hour.

-

Administer this compound (1, 5, 10 mg/kg, i.p.) or vehicle 60 minutes before the test.

-

Gently place each mouse into the water-filled cylinder for a 6-minute session.

-

Record the session and score the duration of immobility during the last 4 minutes.

-

A mouse is considered immobile when it floats motionless or makes only small movements to keep its head above water.

-

Analyze the data using one-way ANOVA followed by a post-hoc test.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Preclinical evaluation workflow for this compound.

Conclusion

These application notes provide a framework for the preclinical evaluation of the hypothetical antidepressant compound, this compound. The described protocols and expected data outputs are representative of the standard methodologies used in the field. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines. Further studies would be required to fully elucidate the therapeutic potential and safety profile of any new investigational drug.

Tianeptine in Cell Culture: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro experimental protocols utilizing Depreton (tianeptine), an atypical antidepressant with neuroprotective properties. The following sections detail methodologies for investigating tianeptine's effects on cell viability, neuroprotection, and its underlying molecular mechanisms in various neuronal cell culture models.

Assessment of Tianeptine's Neuroprotective Effects

Tianeptine has demonstrated significant neuroprotective capabilities against various insults in preclinical studies.[1][2] The following protocols are designed to assess this protective effect in cultured neuronal cells.

Cell Culture Models

-

Primary Cortical Neurons: Isolated from embryonic mice, these cultures provide a model that closely mimics the in vivo neuronal environment.[1]

-

SH-SY5Y Human Neuroblastoma Cells: A human-derived cell line that, when differentiated, exhibits many characteristics of mature neurons.[1][3]

-

PC12 Cells: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).[4]

Experimental Protocol: Neuroprotection Against Apoptotic Insults

This protocol outlines the steps to evaluate tianeptine's ability to protect neuronal cells from apoptosis induced by staurosporine (an intracellular pathway activator) or doxorubicin (an extracellular pathway activator).[1][2]

Materials:

-

Primary cortical neurons or differentiated SH-SY5Y cells

-

Neurobasal medium with supplements (e.g., B27)

-

Tianeptine sodium salt (e.g., from Servier)

-

Staurosporine or Doxorubicin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Phosphate-buffered saline (PBS)

-

Cell culture plates (96-well)

Procedure:

-

Cell Seeding: Seed primary cortical neurons or differentiated SH-SY5Y cells in 96-well plates at an appropriate density. Allow cells to adhere and grow for the recommended period (e.g., 7 days for primary neurons).[1]

-

Treatment:

-

Prepare a stock solution of tianeptine in sterile deionized water.

-

Co-treat the cells with varying concentrations of tianeptine (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM) and the apoptotic inducer (e.g., 0.5 µM staurosporine or 0.5 µM doxorubicin for primary neurons; 1 µM doxorubicin for SH-SY5Y).[1][2]

-

Include control groups: vehicle-treated cells, cells treated with the apoptotic inducer alone, and cells treated with tianeptine alone.

-

-

Incubation: Incubate the cells for a predetermined duration (e.g., 24 hours for staurosporine, 48 hours for doxorubicin).[2]

-

Assessment of Cell Viability and Cytotoxicity:

-

MTT Assay: Measure cell viability by adding MTT solution to each well and incubating. Solubilize the formazan crystals and measure the absorbance.

-

LDH Assay: Measure cytotoxicity by collecting the culture medium and quantifying the amount of LDH released from damaged cells using a commercial kit.[2]

-

Quantitative Data Summary

| Cell Line | Apoptotic Inducer | Tianeptine Concentration | Outcome | Reference |

| Primary Cortical Neurons | Staurosporine (0.5 µM) | 0.01 µM, 0.1 µM | Increased cell viability by ~45-50%, reduced LDH release by ~30% | [2] |

| Primary Cortical Neurons | Doxorubicin (0.5 µM) | 0.1 µM | Reduced LDH release and increased cell viability to near vehicle-treated levels | [2] |

| RA-SH-SY5Y Cells | Staurosporine | 0.01 µM, 0.1 µM | Attenuated LDH release and increased cell viability by ~30-40% | [1] |

| RA-SH-SY5Y Cells | Doxorubicin | 0.1 µM | Attenuated LDH release and increased cell viability by ~30-40% | [1] |

Investigation of Tianeptine's Mechanism of Action

Tianeptine's neuroprotective effects are believed to be mediated through the modulation of glutamate receptors and the enhancement of Brain-Derived Neurotrophic Factor (BDNF) signaling.[5][6][7]

Experimental Protocol: Analysis of Signaling Pathways

This protocol uses Western blotting to investigate the involvement of key signaling pathways, such as MAPK/ERK1/2 and PI3-K/Akt, in tianeptine-mediated neuroprotection.[1]

Materials:

-

Primary cortical neurons or SH-SY5Y cells

-

Tianeptine

-

Apoptotic inducer (e.g., staurosporine or doxorubicin)

-

Pharmacological inhibitors of MAPK/ERK1/2 (e.g., PD98059) and PI3-K/Akt (e.g., LY294002)

-

Lysis buffer

-

Primary antibodies against total and phosphorylated forms of ERK1/2 and Akt

-

Secondary antibodies

-

Western blotting equipment and reagents

Procedure:

-

Cell Culture and Treatment: Culture and treat cells as described in section 1.2. In separate wells, pre-incubate cells with the signaling pathway inhibitors for a specified time before adding tianeptine and the apoptotic inducer.

-

Protein Extraction: Lyse the cells and collect the protein extracts.

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against p-ERK, ERK, p-Akt, and Akt.

-

Incubate with appropriate secondary antibodies and visualize the protein bands.

-

-

Analysis: Quantify the band intensities to determine the effect of tianeptine on the phosphorylation status of ERK and Akt in the presence and absence of the inhibitors. A reduction in tianeptine's protective effect in the presence of an inhibitor suggests the involvement of that pathway.[1]

Experimental Protocol: Investigating BDNF-TrkB Signaling

This protocol is designed to explore tianeptine's influence on BDNF-TrkB signaling, which is crucial for neuronal survival and plasticity.[7][8]

Materials:

-

Rat hippocampal neurons

-

Tianeptine

-

BDNF

-

TrkB inhibitor (e.g., Cyclotraxin-B) or a TrkB-Fc chimera to sequester BDNF

-

Antibodies against BDNF and p-CREB for Western blotting or immunocytochemistry

Procedure:

-

Cell Culture and Treatment: Culture hippocampal neurons and treat them with tianeptine (e.g., 10 µM, 50 µM), BDNF (e.g., 100 ng/ml), or a combination.[8] To confirm the role of BDNF-TrkB signaling, pre-treat a set of cells with a TrkB inhibitor before adding tianeptine.

-

Analysis of Protein Expression:

-

Western Blotting: Analyze the expression levels of BDNF and the phosphorylation of its downstream target CREB (p-CREB) in cell lysates.[7]

-

Immunocytochemistry: Visualize the expression and localization of BDNF within the neurons.

-

-

Functional Assays:

-

Vesicular Transport: Live-cell imaging can be used to track the movement of BDNF-containing vesicles within neurites to assess the effect of tianeptine on its transport.[8]

-

Quantitative Data Summary

| Cell Line | Treatment | Tianeptine Concentration | Outcome | Reference |

| PolyQ-HTT-expressing rat hippocampal neurons | Tianeptine | 50 µM | Increased anterograde and retrograde BDNF transport velocity | [8] |

| PolyQ-HTT-expressing rat hippocampal neurons | Tianeptine + Cyclotraxin-B (TrkB inhibitor) | 50 µM | Tianeptine's effect on BDNF transport was blocked | [8] |

| SH-SY5Y cells | Tianeptine | 20 µM | Significantly increased NCAM140 expression after 72 hours | [3] |

Visualization of Signaling Pathways and Workflows

Diagrams

Caption: Workflow for assessing tianeptine's neuroprotective effects.

References

- 1. The Predominant Protective Effect of Tianeptine Over Other Antidepressants in Models of Neuronal Apoptosis: The Effect Blocked by Inhibitors of MAPK/ERK1/2 and PI3-K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tianeptine interferes with microtubule organization and hormone secretion of pheochromocytoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tianeptine - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Tianeptine Sodium? [synapse.patsnap.com]

- 7. Effects of tianeptine on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes: Animal Models for Studying the Effects of Depreton

References

- 1. Animal Models of Depression and Neuroplasticity: Assessing Drug Action in Relation to Behavior and Neurogenesis | Springer Nature Experiments [experiments.springernature.com]

- 2. Animal Models of Anxiety & Depression – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]

- 3. Animal models of depression - Wikipedia [en.wikipedia.org]

- 4. criver.com [criver.com]

Application Notes: Techniques for Measuring Depreton Concentration in Tissue

Introduction

Depreton is a novel intracellular protein that has been implicated in several key cellular signaling pathways related to stress response and metabolic regulation. Accurate and reliable quantification of this compound concentration in various tissue types is critical for advancing our understanding of its physiological and pathological roles. These application notes provide detailed protocols for four commonly used techniques to measure this compound concentration: Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Western Blotting, and Immunohistochemistry (IHC).

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described methods, allowing for an easy comparison of their performance characteristics.

Table 1: Comparison of this compound Quantification Techniques

| Feature | ELISA | HPLC-MS/MS | Western Blot | Immunohistochemistry (IHC) |

| Principle | Antigen-Antibody Binding | Mass-to-Charge Ratio | Antibody-based Protein Detection | In situ Antibody Staining |

| Quantification | Absolute/Relative | Absolute | Semi-Quantitative/Relative | Qualitative/Semi-Quantitative |

| Sensitivity | High (pg/mL to ng/mL) | Very High (fg/mL to pg/mL) | Moderate (ng range) | Moderate |

| Specificity | High (Antibody Dependent) | Very High | High (Antibody Dependent) | High (Antibody Dependent) |

| Throughput | High | Moderate | Low to Moderate | Low to Moderate |

| Sample Type | Tissue Homogenates, Lysates | Tissue Homogenates, Lysates | Tissue Lysates | Fixed or Frozen Tissue Sections |

| Instrumentation | Plate Reader | HPLC, Mass Spectrometer | Electrophoresis & Imaging System | Microscope |

Table 2: Performance Characteristics of the this compound ELISA Kit (Catalog # DPN-E01)

| Parameter | Value |

| Assay Range | 15.6 pg/mL - 1000 pg/mL |

| Sensitivity (LOD) | < 5 pg/mL |

| Intra-Assay CV% | < 8% |

| Inter-Assay CV% | < 12% |

| Spike Recovery | 85% - 115% |

| Sample Volume | 50 µL |

| Incubation Time | 2.5 hours |

Experimental Protocols

Quantification of this compound using ELISA

This protocol describes a sandwich ELISA for the quantitative measurement of this compound in tissue homogenates.

Materials:

-

This compound ELISA Kit (Capture antibody pre-coated 96-well plate, biotinylated detection antibody, streptavidin-HRP, TMB substrate)

-

Wash Buffer (1X PBS, 0.05% Tween-20)

-

Assay Diluent (1% BSA in PBS)

-

Stop Solution (2N H₂SO₄)

-

Tissue Lysis Buffer (RIPA buffer with protease inhibitors)

-

Microplate reader capable of measuring absorbance at 450 nm

Protocol:

-

Tissue Homogenization:

-

Excise and weigh the tissue sample on ice.

-

Add 10 mL of ice-cold Tissue Lysis Buffer per gram of tissue.

-

Homogenize the tissue using a mechanical homogenizer until no visible chunks remain.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (tissue lysate) and store it at -80°C until use. Determine the total protein concentration using a BCA assay.

-

-

Standard and Sample Preparation:

-

Prepare a standard curve by serially diluting the this compound standard from 1000 pg/mL to 15.6 pg/mL in Assay Diluent.

-

Dilute tissue lysates to fall within the assay's standard curve range using Assay Diluent. A starting dilution of 1:10 is recommended.

-

-

ELISA Procedure:

-

Add 100 µL of standards and diluted samples to the appropriate wells of the pre-coated plate.

-

Incubate for 2 hours at room temperature.

-

Wash the plate four times with 300 µL of Wash Buffer per well.

-

Add 100 µL of biotinylated detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate four times with Wash Buffer.

-

Add 100 µL of Streptavidin-HRP solution to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the plate four times with Wash Buffer.

-

Add 100 µL of TMB Substrate to each well.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 50 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm within 30 minutes.

-

-

Data Analysis:

-

Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

-

Use a four-parameter logistic (4-PL) curve fit.

-

Calculate the this compound concentration in the samples by interpolating their absorbance values from the standard curve.

-

Multiply by the dilution factor to get the final concentration in the tissue lysate. Normalize to total protein concentration (e.g., pg of this compound per mg of total protein).

-

Caption: Workflow for this compound quantification using a sandwich ELISA protocol.

Absolute Quantification of this compound by HPLC-MS/MS

This protocol provides a method for the absolute quantification of this compound in tissue by monitoring a specific proteotypic peptide following tryptic digestion.

Materials:

-

Tissue Lysis Buffer (Ammonium Bicarbonate 100mM, pH 8.0)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (sequencing grade)

-

Formic Acid (FA)

-

Acetonitrile (ACN)

-

Stable Isotope Labeled (SIL) this compound peptide standard

-

HPLC system coupled to a triple quadrupole mass spectrometer

Protocol:

-

Protein Extraction and Digestion:

-

Homogenize 10-20 mg of tissue in 500 µL of Tissue Lysis Buffer.

-

Determine the protein concentration (BCA assay).

-

Take 100 µg of total protein for digestion.

-

Add DTT to a final concentration of 10 mM and incubate at 60°C for 30 minutes (reduction).

-

Cool to room temperature. Add IAA to a final concentration of 20 mM and incubate for 30 minutes in the dark (alkylation).

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

-

Sample Cleanup (Solid Phase Extraction):

-

Condition a C18 SPE cartridge with 1 mL of ACN, followed by 1 mL of 0.1% FA.

-

Load the digested sample onto the cartridge.

-

Wash the cartridge with 1 mL of 0.1% FA.

-

Elute the peptides with 500 µL of 50% ACN / 0.1% FA.

-

Dry the eluted peptides in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in 100 µL of 0.1% FA.

-

Spike in the SIL this compound peptide standard at a known concentration.

-

Inject 10 µL of the sample onto the LC-MS/MS system.

-

LC Conditions: Use a C18 column with a gradient of 0.1% FA in water (Solvent A) and 0.1% FA in ACN (Solvent B). Run a 30-minute gradient from 2% to 40% B.

-

MS Conditions: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-product ion transitions for the native this compound peptide and its corresponding SIL standard.

-

-

Data Analysis:

-

Integrate the peak areas for the native and SIL peptide transitions.

-

Calculate the ratio of the native peak area to the SIL peak area.

-

Quantify the amount of the native peptide by comparing this ratio to a standard curve generated from known concentrations of the native peptide spiked with the same amount of SIL standard.

-

Calculate the final concentration of this compound in the original tissue sample (e.g., fmol/µg of total protein).

-

Caption: Workflow for absolute quantification of this compound via HPLC-MS/MS.

Semi-Quantitative Analysis of this compound by Western Blot

This protocol is for the relative quantification of this compound protein levels in tissue lysates.

Materials:

-

Tissue Lysis Buffer (RIPA buffer with protease inhibitors)

-

SDS-PAGE gels

-

Running Buffer (Tris-Glycine-SDS)

-

Transfer Buffer (Tris-Glycine-Methanol)

-

PVDF membrane

-

Blocking Buffer (5% non-fat milk or BSA in TBST)

-

Primary Antibody (anti-Depreton)

-

Secondary Antibody (HRP-conjugated)

-

Chemiluminescent Substrate (ECL)

-

Imaging system

Protocol:

-

Protein Extraction:

-

Prepare tissue lysates as described in the ELISA protocol (Step 1).

-

Determine the total protein concentration (BCA assay).

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run at 120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane at 100V for 90 minutes.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Depreton antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-